molecular formula C11H9NO2 B017950 1-(4-Hydroxyphenyl)pyridin-2(1H)-one CAS No. 859538-51-5

1-(4-Hydroxyphenyl)pyridin-2(1H)-one

Cat. No. B017950
M. Wt: 187.19 g/mol
InChI Key: ORCWDXURTHUZTK-UHFFFAOYSA-N
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Description

“1-(4-Hydroxyphenyl)pyridin-2(1H)-one” is a chemical compound that has been studied for its potential biological activities . It is known to have a low molecular weight . The compound is also known as 2-((4-hydroxyphenyl)(pyridin-2-yl)methyl)phenol .


Synthesis Analysis

The synthesis of “1-(4-Hydroxyphenyl)pyridin-2(1H)-one” and similar compounds often involves a series of chemical reactions . The exact method of synthesis can vary depending on the desired properties of the final product .


Molecular Structure Analysis

The molecular structure of “1-(4-Hydroxyphenyl)pyridin-2(1H)-one” is complex and involves several key components . For example, a suitably sized tri-fluoromethyl was introduced at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring to form a hydrogen bond with G485 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “1-(4-Hydroxyphenyl)pyridin-2(1H)-one” are complex and require careful control of conditions . The reactions often involve the use of catalysts and specific reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-Hydroxyphenyl)pyridin-2(1H)-one” are influenced by its molecular structure . For example, it has a melting point of 204-206°C .

Scientific Research Applications

  • Manganese Benzoate Complexes : A study found that derivatives of pyridine, such as 4-(hydroxymethyl)pyridine, can be used to create manganese benzoate complexes with mixed-valence properties and strong antiferromagnetic coupling (Stamatatos et al., 2006).

  • Pharmacological Applications : New heterocycle compounds derived from this class of chemicals have shown promising biological activity. For instance, they have potential for treating children's bronchial pneumonia through TNF- and IL-1 release and NF-B activation (Xiao-fang Ding & Xiao Zhong, 2022).

  • Antibacterial and Antifungal Properties : Synthesized derivatives such as pyridone and chromenopyridone have shown promising anti-inflammatory, ulcerogenic, and antipyretic properties, indicating potential for future pharmaceutical applications (Fayed et al., 2021).

  • Non-Linear Optics and Reactivity : A study on a new heterocycle-based molecule, CFPDPPO, derived from this compound, has shown potential applications in non-linear optics, reactivity, and stability (Murthy et al., 2017).

  • HIV-1 Reverse Transcriptase Inhibition : Certain pyridinone derivatives have been identified as potent non-nucleoside inhibitors of the human immunodeficiency virus type 1 specific reverse transcriptase, offering potential in HIV treatment (Dollé et al., 1995).

  • Organic Electronics Applications : Imidazole derivatives of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one capable of excited-state intramolecular proton transfer (ESIPT) have been synthesized, demonstrating luminescence in the solid state and potential applications in organic electronics (Shekhovtsov et al., 2023).

Future Directions

The future directions for research on “1-(4-Hydroxyphenyl)pyridin-2(1H)-one” could include further studies on its biological activities and potential applications in medicine . For example, it could be developed into a novel anti-fibrotic drug .

properties

IUPAC Name

1-(4-hydroxyphenyl)pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c13-10-6-4-9(5-7-10)12-8-2-1-3-11(12)14/h1-8,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORCWDXURTHUZTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20475291
Record name 1-(4-HYDROXYPHENYL)PYRIDIN-2(1H)-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20475291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Hydroxyphenyl)pyridin-2(1H)-one

CAS RN

859538-51-5
Record name 1-(4-Hydroxyphenyl)-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=859538-51-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-HYDROXYPHENYL)PYRIDIN-2(1H)-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20475291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Haga, S Mizutani, A Naya, H Kishino… - Bioorganic & medicinal …, 2011 - Elsevier
The design, synthesis and structure–activity relationships of a novel class of N-phenylpyridone MCH1R antagonists are described. The core part of the N-phenylpyridone structure was …
Number of citations: 13 www.sciencedirect.com
W Yan, Z Huang, Z Wang, S Cao, L Tong… - Chemical Biology & …, 2016 - Wiley Online Library
In this study, we described the design, synthesis, and biological evaluation of 1,3‐diaryl‐pyridones as vascular endothelial growth factor receptor‐2 ( VEGFR ‐2) inhibitors. The 1,3‐…
Number of citations: 5 onlinelibrary.wiley.com

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